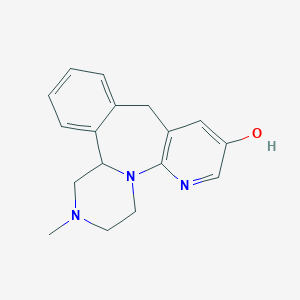

8-Hydroxymirtazapine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWYIZBOUQIVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467650 | |

| Record name | 8-Hydroxy Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102335-57-9 | |

| Record name | 8-Hydroxymirtazapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102335579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYMIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZE1T7L9SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 8-Hydroxymirtazapine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxymirtazapine is the primary active metabolite of mirtazapine, a widely prescribed tetracyclic antidepressant. Mirtazapine exerts its therapeutic effects through a complex pharmacological profile, and its metabolites, including 8-hydroxymirtazapine, may contribute to its overall activity and potential for drug-drug interactions.[1][2] A thorough understanding of the chemical properties and stability of 8-hydroxymirtazapine is paramount for drug development professionals, enabling the design of robust analytical methods, the prediction of its fate in biological systems, and the assurance of quality and safety in pharmaceutical formulations. This guide provides a comprehensive overview of the physicochemical characteristics and degradation profile of 8-hydroxymirtazapine, supported by field-proven insights and detailed experimental protocols.

Physicochemical Properties of 8-Hydroxymirtazapine

The chemical structure of 8-hydroxymirtazapine, a hydroxylated derivative of mirtazapine, bestows upon it distinct physicochemical properties that influence its solubility, permeability, and interaction with biological targets. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N₃O | [3] |

| Molecular Weight | 281.35 g/mol | |

| LogP (Octanol-Water Partition Coefficient) | 2.9 | |

| Predicted pKa | Basic pKa₁: ~7.5 (piperazine nitrogen), Basic pKa₂: ~2.0 (pyridine nitrogen), Acidic pKa: ~9.5 (phenolic hydroxyl) | Predicted using ACD/Labs Percepta & Chemicalize |

| Aqueous Solubility | Slightly soluble in water | [2] |

| Appearance | Solid | [3] |

| Melting Point | Not available | |

| UV λmax | Not available |

Expert Insight: The introduction of the hydroxyl group at the 8-position is expected to slightly increase the polarity of the molecule compared to the parent drug, mirtazapine. This can influence its solubility and chromatographic behavior. The predicted pKa values are critical for understanding the ionization state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The phenolic hydroxyl group introduces an acidic pKa, which will be important in designing extraction and chromatographic methods.

Chemical Stability of 8-Hydroxymirtazapine

A comprehensive understanding of the chemical stability of 8-hydroxymirtazapine is essential for the development of stable pharmaceutical formulations and for the accurate interpretation of analytical data. While specific forced degradation studies on 8-hydroxymirtazapine are not extensively reported in the public domain, its stability profile can be inferred from studies on the parent compound, mirtazapine, and the known reactivity of the introduced phenolic hydroxyl group.

Predicted Degradation Pathways

Based on the chemical structure of 8-hydroxymirtazapine and forced degradation studies of mirtazapine, the following degradation pathways are anticipated under various stress conditions:

-

Acidic and Basic Hydrolysis: The core tetracyclic structure of mirtazapine has been shown to be susceptible to degradation under both acidic and basic conditions.[4] For 8-hydroxymirtazapine, the ether linkage within the pyrazino-pyridobenzazepine ring system is a potential site for hydrolysis, which could lead to ring opening. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidative Degradation: The piperazine ring and the aromatic system are potential sites for oxidation. The presence of the electron-donating hydroxyl group on the pyridine ring may increase the susceptibility of the aromatic system to oxidative degradation. Common oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides, further hydroxylation products, or ring-opened species.

-

Photodegradation: Aromatic compounds and those with heteroatoms are often susceptible to photodegradation. Exposure to UV or visible light could induce photochemical reactions, potentially leading to the formation of colored degradants or complex reaction mixtures.

-

Thermal Degradation: While mirtazapine is relatively stable to dry heat, prolonged exposure to high temperatures, especially in the presence of moisture, could accelerate hydrolytic and oxidative degradation pathways.

The following diagram illustrates the potential sites of degradation on the 8-hydroxymirtazapine molecule.

Caption: Potential Degradation Pathways of 8-Hydroxymirtazapine.

Experimental Protocols for Stability Assessment

To experimentally determine the chemical stability of 8-hydroxymirtazapine, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products of 8-hydroxymirtazapine under various stress conditions to understand its intrinsic stability and to facilitate the development of a stability-indicating analytical method.

Materials:

-

8-Hydroxymirtazapine reference standard

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 8-hydroxymirtazapine in methanol or a suitable solvent at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate at 60°C for 2, 4, 8, and 24 hours.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

-

Repeat the experiment with 1 N HCl if no significant degradation is observed.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate at 60°C for 2, 4, 8, and 24 hours.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

-

Repeat the experiment with 1 N NaOH if no significant degradation is observed.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 2, 4, 8, and 24 hours.

-

At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

-

Repeat the experiment with 30% H₂O₂ if no significant degradation is observed.

-

-

Thermal Degradation:

-

Place a solid sample of 8-hydroxymirtazapine in a controlled temperature oven at 80°C for 24, 48, and 72 hours.

-

Also, expose a solution of 8-hydroxymirtazapine (1 mg/mL in a suitable solvent) to the same conditions.

-

At each time point, prepare a sample for analysis.

-

-

Photostability:

-

Expose a solid sample and a solution of 8-hydroxymirtazapine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

At the end of the exposure, prepare samples for analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC with UV or MS detection).

The following workflow diagram illustrates the forced degradation study process.

Caption: Workflow for Forced Degradation Study of 8-Hydroxymirtazapine.

Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a robust HPLC method capable of separating and quantifying 8-hydroxymirtazapine from its potential degradation products, process impurities, and the parent drug, mirtazapine.

Method Development Strategy:

-

Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm). Consider other stationary phases (e.g., C8, Phenyl-Hexyl) if adequate separation is not achieved.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous phase should be optimized based on the pKa of 8-hydroxymirtazapine and its degradants to achieve optimal separation.

-

Detection: UV detection at a wavelength where 8-hydroxymirtazapine and its potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometric (MS) detection can be invaluable for the identification of unknown degradation products.

-

Optimization: Systematically vary the gradient profile, flow rate, and column temperature to achieve the best resolution between all peaks of interest in a reasonable run time.

Validation Protocol (as per ICH Q2(R1) Guidelines):

The developed method must be validated to demonstrate its suitability for its intended purpose. The following validation parameters should be assessed:

-

Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is achieved by analyzing stressed samples and demonstrating peak purity.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram outlines the workflow for developing and validating a stability-indicating HPLC method.

Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties and stability of 8-hydroxymirtazapine. While experimental data on its stability is limited, a scientifically sound approach based on the known reactivity of its parent compound and the influence of the phenolic hydroxyl group allows for the prediction of its degradation pathways. The detailed experimental protocols for forced degradation studies and the development and validation of a stability-indicating HPLC method provide a practical framework for researchers and drug development professionals. A thorough understanding and characterization of the chemical properties and stability of 8-hydroxymirtazapine are critical for ensuring the quality, safety, and efficacy of mirtazapine-containing pharmaceutical products.

References

-

PubChem. 8-Hydroxymirtazapine. National Center for Biotechnology Information. [Link]

- Bhusari, K. P., Tajne, M. R., & Ahmed, R. H. (2011). Stress Degradation studies and development of validated stability indicating method for assay of Mirtazapine. Research Journal of Chemical Sciences, 1(4), 74-79.

- Dahl, M. L., Voortman, G., Alm, C., et al. (1997). In vitro and in vivo studies on the disposition of mirtazapine in humans.

- ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).

- Stürmer, E., von Moltke, L. L., Shader, R. I., & Greenblatt, D. J. (2000). Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition, 28(10), 1168-1174.

- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).

-

ACD/Labs. Percepta Platform. [Link]

-

ChemAxon. Chemicalize. [Link]

-

Lhasa Limited. Zeneth. [Link]

Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 8-Hydroxymirtazapine

Abstract

Mirtazapine, a widely prescribed antidepressant, undergoes extensive hepatic metabolism, yielding several metabolites. Among these, 8-hydroxymirtazapine is a major product, primarily formed through the action of cytochrome P450 enzymes CYP2D6 and CYP1A2.[1][2][3] While preclinical data have suggested that the pharmacological contribution of mirtazapine's metabolites is likely negligible compared to the parent compound, a comprehensive in vitro characterization of 8-hydroxymirtazapine is essential for a complete understanding of the drug's overall safety and efficacy profile.[4] This guide provides a detailed framework for systematically investigating the in vitro mechanism of action of 8-hydroxymirtazapine. It is structured not as a declaration of a known mechanism, but as a strategic guide for its elucidation, outlining the requisite experimental designs, protocols, and data interpretation frameworks necessary to define its molecular interactions and functional effects.

Introduction: The Rationale for Characterizing a Major Metabolite

Mirtazapine's therapeutic effects are attributed to its unique profile as a noradrenergic and specific serotonergic antidepressant (NaSSA).[5][6] It functions primarily as an antagonist at α2-adrenergic auto- and heteroreceptors, 5-HT2 and 5-HT3 serotonin receptors, and histamine H1 receptors.[7][8][9] This complex pharmacology enhances norepinephrine and serotonin release while mitigating certain serotonergic side effects.

The primary oxidative metabolites of mirtazapine include 8-hydroxymirtazapine and N-desmethylmirtazapine.[1] While some research points to N-desmethylmirtazapine as the only pharmacologically active metabolite, albeit with lower potency, the profile of 8-hydroxymirtazapine remains largely uncharacterized in publicly accessible literature.[1] Given its status as a major metabolite, a thorough investigation is critical to rule out any potential for clinically relevant on-target or off-target activity, contribution to the therapeutic effect, or involvement in adverse drug reactions.

This document outlines a hypothesis-driven approach to systematically profile 8-hydroxymirtazapine in vitro. The proposed workflow begins with target identification based on the pharmacology of the parent compound, followed by primary binding assays and subsequent functional characterization at identified targets.

Hypothesis-Driven Target Selection

The principle of structural similarity guides the initial phase of investigation. The molecular targets of mirtazapine represent the most probable interaction partners for its hydroxylated metabolite. Therefore, the primary screening panel for 8-hydroxymirtazapine should, at a minimum, include the receptors for which mirtazapine exhibits high affinity.

Primary Targets for Investigation:

-

Adrenergic Receptors: α2A, α2B, α2C subtypes. Mirtazapine's antagonism at these presynaptic receptors is fundamental to its mechanism, increasing neurotransmitter release.[6][8]

-

Serotonin (5-HT) Receptors: 5-HT2A, 5-HT2C, and 5-HT3 subtypes. Mirtazapine's potent blockade of these receptors is key to its specific serotonergic effects and favorable side-effect profile.[6][7][8]

-

Histamine Receptors: H1 subtype. Mirtazapine is a potent H1 antagonist, which accounts for its sedative properties.[6][10][11]

Secondary Targets for Investigation:

-

Monoamine Transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). While mirtazapine has low affinity for these transporters, hydroxylation could alter binding characteristics.

-

Muscarinic and Dopaminergic Receptors: Mirtazapine displays weak to negligible affinity for these receptors, but they should be included in a broader secondary screen to ensure a comprehensive negative-pharmacology profile.[6]

Phase I: Receptor Binding Affinity Profiling

The initial step is to determine if 8-hydroxymirtazapine physically interacts with the selected molecular targets. This is quantitatively assessed by determining the inhibition constant (Ki), which reflects the affinity of the ligand for the receptor. Radioligand binding assays are the gold-standard methodology for this purpose.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized workflow for a competitive inhibition binding assay using cell membranes expressing the receptor of interest.

Objective: To determine the binding affinity (Ki) of 8-hydroxymirtazapine for a specific G-protein coupled receptor (GPCR).

Materials:

-

Test Compound: 8-hydroxymirtazapine, dissolved in an appropriate vehicle (e.g., DMSO).

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [3H]ketanserin for 5-HT2A, [3H]pyrilamine for H1).

-

Cell Membranes: Commercially available or in-house prepared membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts like MgCl2).

-

Non-specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target receptor to define background binding (e.g., 10 µM phentolamine for α-adrenergic receptors).

-

96-well microplates, filter mats (e.g., GF/C), and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Compound Preparation: Perform serial dilutions of 8-hydroxymirtazapine in the assay buffer to create a concentration range spanning at least 7 logs (e.g., from 0.1 nM to 10 µM).

-

Assay Plate Setup: To each well of a 96-well plate, add in the following order:

-

25 µL of Assay Buffer (for Total Binding wells).

-

25 µL of NSB Agent (for Non-specific Binding wells).

-

25 µL of diluted 8-hydroxymirtazapine or vehicle (for experimental wells).

-

-

Radioligand Addition: Add 25 µL of the radioligand (at a final concentration near its Kd value) to all wells.

-

Membrane Addition: Add 50 µL of the cell membrane preparation (containing 5-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 100 µL.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). The exact conditions are receptor-dependent.

-

Termination and Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the percent inhibition of specific binding at each concentration of 8-hydroxymirtazapine.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Hypothetical Binding Affinity Profile

The results of the binding assays should be tabulated for clear comparison with the parent compound.

| Target Receptor | Mirtazapine Ki (nM) | 8-Hydroxymirtazapine Ki (nM) | Radioligand Used |

| Adrenergic | |||

| α2A-Adrenergic | 2.0 | >1000 | [3H]Rauwolscine |

| α2C-Adrenergic | 1.8 | >1000 | [3H]Rauwolscine |

| Serotonin | |||

| 5-HT2A | 3.0 | >1000 | [3H]Ketanserin |

| 5-HT2C | 15 | >1000 | [3H]Mesulergine |

| 5-HT3 | 3.5 | >1000 | [3H]GR65630 |

| Histamine | |||

| H1 | 1.0 | 50 | [3H]Pyrilamine |

| Transporters | |||

| SERT | >1000 | >1000 | [3H]Citalopram |

| NET | >1000 | >1000 | [3H]Nisoxetine |

| Note: Mirtazapine Ki values are representative approximations from literature. 8-Hydroxymirtazapine values are hypothetical for illustrative purposes, suggesting significantly reduced affinity at most targets except for residual activity at the H1 receptor. |

Phase II: Functional Activity Characterization

Should Phase I binding assays reveal significant affinity (e.g., Ki < 1 µM) for any target, the next critical step is to determine the functional consequence of this binding. Is 8-hydroxymirtazapine an agonist that activates the receptor, an antagonist that blocks the action of the endogenous ligand, or an inverse agonist that reduces basal receptor activity?

Signaling Pathways of Key GPCR Targets

The primary targets for mirtazapine are GPCRs that couple to distinct intracellular signaling pathways. Understanding these pathways is essential for selecting the appropriate functional assay.

-

Gq-Coupled Receptors (H1, 5-HT2A, 5-HT2C): These receptors activate Phospholipase C (PLC), which cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a measurable event.

-

Gi-Coupled Receptors (α2-Adrenergic): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Caption: Simplified Gq and Gi signaling pathways.

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)

Objective: To determine if 8-hydroxymirtazapine acts as an agonist or antagonist at Gq-coupled receptors like 5-HT2A or H1.

Materials:

-

Cell Line: A cell line (e.g., HEK293) stably expressing the target receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage).

-

Reference Agonist (e.g., Serotonin for 5-HT2A, Histamine for H1).

-

Reference Antagonist (e.g., Ketanserin for 5-HT2A, Mepyramine for H1).

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well microplates and grow to near confluency.

-

Dye Loading: Remove growth media and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

-

Wash: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Assay Execution (Plate Reader):

-

Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate.

-

Agonist Mode:

-

Measure baseline fluorescence for 10-20 seconds.

-

Automatically inject varying concentrations of 8-hydroxymirtazapine.

-

Continue reading fluorescence for 60-120 seconds. An increase in fluorescence indicates agonism.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of 8-hydroxymirtazapine for 15-30 minutes.

-

Measure baseline fluorescence.

-

Automatically inject a fixed concentration of the reference agonist (an EC80 concentration is typical).

-

Continue reading fluorescence. A reduction in the agonist-induced signal indicates antagonism.

-

-

-

Data Analysis:

-

Agonist Mode: Plot the peak fluorescence response against the log concentration of 8-hydroxymirtazapine to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the response to the reference agonist against the log concentration of 8-hydroxymirtazapine to determine the IC50. This can be used to calculate the antagonist constant (Kb) using the Schild regression or Gaddum/Schild equation.

-

Phase III: Characterization of Monoamine Transporter Activity

To complete the profile, it is necessary to investigate potential interactions with neurotransmitter transporters, which are key targets for many antidepressant drugs.

Experimental Protocol: Neurotransmitter Uptake Assay

Objective: To measure the inhibitory effect of 8-hydroxymirtazapine on SERT, NET, and DAT function.

Materials:

-

Cell Line: HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radiolabeled Substrate: [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine.

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Reference Inhibitors (e.g., Citalopram for SERT, Nisoxetine for NET, GBR12909 for DAT).

-

96-well microplates and cell harvester.

Methodology:

-

Cell Plating: Plate transporter-expressing cells in 96-well plates.

-

Pre-incubation: Wash cells with Uptake Buffer and pre-incubate them for 10-15 minutes with varying concentrations of 8-hydroxymirtazapine or a reference inhibitor.

-

Initiate Uptake: Add the radiolabeled substrate (e.g., [3H]Serotonin at a final concentration of ~10 nM) to initiate neurotransmitter uptake.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation must be within the linear range of uptake over time.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold Uptake Buffer using a cell harvester and filtering onto a filter mat.

-

Quantification: Lyse the cells on the filter mat (or use solid scintillant plates) and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition versus the log concentration of 8-hydroxymirtazapine.

Conclusion and Integrated View

This technical guide proposes a systematic, three-phase approach to definitively characterize the in vitro mechanism of action of 8-hydroxymirtazapine. By progressing from broad affinity screening to specific functional assays, researchers can build a comprehensive pharmacological profile of this major metabolite. The expected outcome of this workflow is a clear determination of which, if any, neuropharmacological targets 8-hydroxymirtazapine interacts with and the functional nature of those interactions. This information is invaluable for refining our understanding of mirtazapine's total in vivo activity and for ensuring a complete safety assessment, thereby upholding the principles of scientific integrity and thoroughness in drug development.

References

-

Stormer, E., von Moltke, L., Shader, R., & Greenblatt, D. (2000). Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition, 28(10), 1168-1175. [Link]

-

Brockmöller, J., Meineke, I., Kirchheiner, J., Meisel, C., & Roots, I. (2007). Pharmacokinetics of mirtazapine: enantioselective effects of the CYP2D6 ultra rapid metabolizer genotype and correlation with adverse effects. Clinical Pharmacology & Therapeutics, 81(5), 699-707. [Link]

-

Lindh, J. D., Carlsson, B., & Bertilsson, L. (2008). Steady-state concentrations of mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine and their enantiomers in relation to cytochrome P450 2D6 genotype, age and smoking behaviour. Clinical Pharmacokinetics, 47(5), 331-340. [Link]

-

Stormer, E., von Moltke, L., Shader, R., & Greenblatt, D. (2000). Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. ResearchGate. [Link]

-

Kirchheiner, J., Nickchen, K., Sasse, J., Bauer, M., Roots, I., & Brockmöller, J. (2003). Impact of the CYP2D6 ultrarapid metabolizer genotype on mirtazapine pharmacokinetics and adverse events in healthy volunteers. Journal of Clinical Psychopharmacology, 23(6), 663-668. [Link]

-

Dahl, M. L., Voortman, G., Alm, C., Elwin, C. E., Delbressine, L., Vos, R., & Bertilsson, L. (1997). In vitro and in vivo studies on the disposition of mirtazapine in humans. Clinical drug investigation, 13(1), 37-46. [Link]

-

Anttila, S. A., & Leinonen, E. V. (2001). A review of the pharmacological and clinical profile of mirtazapine. CNS drug reviews, 7(3), 249-264. [Link]

-

Delbressine, L. P. (1997). The clinical relevance of preclinical data: mirtazapine, a model compound. Journal of clinical psychopharmacology, 17(2 Suppl 1), 29S-34S. [Link]

-

Sato, H., Ito, C., Tashiro, M., Hiraoka, K., Shibuya, K., Funaki, Y., ... & Yanai, K. (2013). Histamine H1 receptor occupancy by the new-generation antidepressants fluvoxamine and mirtazapine: a positron emission tomography study in healthy volunteers. Psychopharmacology, 230(2), 227-234. [Link]

-

de Boer, T. (1996). The effects of mirtazapine on central noradrenergic and serotonergic neurotransmission. International clinical psychopharmacology, 11 Suppl 2, 19-23. [Link]

-

Lindh, J. D., Carlsson, B., & Bertilsson, L. (2008). Steady-State Concentrations of Mirtazapine, N-Desmethylmirtazapine, 8-Hydroxymirtazapine and their Enantiomers in Relation to Cytochrome P450 2D6 Genotype, Age and Smoking Behaviour. ResearchGate. [Link]

-

Behlke, J., Gergs, U., & Neumann, J. (2025). Mirtazapine is a functional antagonist at cardiac human H1-histamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Dr. Oracle. (2025). What are the indications, off-label uses, receptor binding profile, pharmacokinetics, pharmacodynamics, and potential interactions of mirtazapine?. Dr. Oracle. [Link]

-

Journal of Chemical, Biological and Medicinal Sciences. (2026). Mirtazapine Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences. [Link]

-

Small Molecule Pathway Database. (2023). Mirtazapine Serotonin Antagonist Action Pathway. SMPDB. [Link]

-

Kent, J. M. (1995). Mirtazapine: A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression. CNS Drugs, 4(5), 341-351. [Link]

-

Small Molecule Pathway Database. (2017). Mirtazapine H1-Antihistamine Action. SMPDB. [Link]

-

Correia, A. S., & Vale, N. (2021). Antidepressants in Alzheimer's Disease: A Focus on the Role of Mirtazapine. ResearchGate. [Link]

-

Carboni, E., & Tanda, G. L. (2004). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience, 24(15), 3823-3829. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo studies on the disposition of mirtazapine in humans [repository.tno.nl]

- 4. The clinical relevance of preclinical data: mirtazapine, a model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of the pharmacological and clinical profile of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. The effects of mirtazapine on central noradrenergic and serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mirtazapine is a functional antagonist at cardiac human H1-histamine receptors | springermedizin.de [springermedizin.de]

- 11. SMPDB [smpdb.ca]

The Role of 8-Hydroxymirtazapine in Mirtazapine's Therapeutic Effect: A Technical Guide

Abstract

Mirtazapine is a widely prescribed antidepressant with a unique pharmacological profile, primarily acting as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its therapeutic effects are attributed to its interactions with various neurotransmitter receptors. Following administration, mirtazapine is extensively metabolized in the liver, yielding several metabolites. Among these, 8-hydroxymirtazapine is a major metabolite, yet its contribution to the overall therapeutic efficacy of the parent drug has been a subject of scientific inquiry. This in-depth technical guide synthesizes the current understanding of the formation, metabolism, and pharmacological activity of 8-hydroxymirtazapine. By examining its receptor binding profile and functional activity in comparison to mirtazapine and its other key metabolite, N-desmethylmirtazapine, this guide elucidates the nuanced role—or lack thereof—of 8-hydroxymirtazapine in the clinical effects of mirtazapine. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive and data-driven perspective.

Introduction: Mirtazapine's Mechanism of Action

Mirtazapine's antidepressant and anxiolytic effects stem from its unique mechanism of action that enhances both noradrenergic and serotonergic neurotransmission.[1] Unlike selective serotonin reuptake inhibitors (SSRIs), mirtazapine does not inhibit the reuptake of serotonin or norepinephrine.[2] Instead, its primary mechanism involves the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors.[1] This blockade leads to an increased release of both norepinephrine and serotonin (5-hydroxytryptamine, 5-HT).

Furthermore, mirtazapine is a potent antagonist of several postsynaptic serotonin receptors, specifically 5-HT2A, 5-HT2C, and 5-HT3 receptors.[2][3] This selective antagonism is crucial as it directs the increased serotonin towards the 5-HT1A receptors, which are associated with antidepressant and anxiolytic effects, while mitigating the side effects commonly associated with non-selective serotonin receptor activation, such as sexual dysfunction and nausea.[1] Additionally, mirtazapine exhibits potent antagonism of the histamine H1 receptor, which accounts for its sedative and appetite-stimulating properties.[2]

Mirtazapine Metabolism: The Genesis of 8-Hydroxymirtazapine

Following oral administration, mirtazapine undergoes extensive hepatic metabolism, primarily through demethylation and hydroxylation, followed by glucuronide conjugation.[4] The major metabolic pathways are mediated by the cytochrome P450 (CYP) enzyme system.

The formation of 8-hydroxymirtazapine is a principal metabolic route. In vitro studies using human liver microsomes have identified that CYP2D6 and CYP1A2 are the primary enzymes responsible for the 8-hydroxylation of mirtazapine.[4] The contribution of these enzymes can be concentration-dependent, with CYP2D6 playing a more significant role at lower mirtazapine concentrations and CYP1A2 contribution increasing at higher concentrations.

Another significant metabolic pathway is N-demethylation, which produces N-desmethylmirtazapine . This reaction is predominantly catalyzed by CYP3A4 .[4] A third, more minor pathway is N-oxidation, also largely mediated by CYP3A4, leading to the formation of mirtazapine-N-oxide.

It is important to note that 8-hydroxymirtazapine is a major metabolite in terms of quantity, accounting for a significant portion of the excreted dose.[5] However, its pharmacological activity is a critical factor in determining its contribution to the therapeutic effects of mirtazapine.

Figure 1: Metabolic pathways of mirtazapine.

Pharmacological Profile of 8-Hydroxymirtazapine

Receptor Binding Affinity

Quantitative data on the specific binding affinities (Ki values) of 8-hydroxymirtazapine for key neurotransmitter receptors are not extensively reported in publicly available literature, which in itself suggests a lack of significant pharmacological interest. However, the available information consistently points towards negligible affinity.

In contrast, mirtazapine exhibits high affinity for several receptors that are crucial to its therapeutic and side-effect profile. The table below summarizes the known receptor binding affinities for mirtazapine and provides a qualitative comparison for its metabolites based on the available literature.

| Receptor | Mirtazapine pKi[6] | N-Desmethylmirtazapine Activity | 8-Hydroxymirtazapine Activity |

| α2A-Adrenergic | 6.8 – 7.1 | 5 to 10 times less potent than mirtazapine[5] | Considered pharmacologically inactive[5] |

| α2C-Adrenergic | 7.0 – 7.7 | 5 to 10 times less potent than mirtazapine[5] | Considered pharmacologically inactive[5] |

| 5-HT2A | 7.2 | Less potent than mirtazapine | Considered pharmacologically inactive |

| 5-HT2C | 7.4 | Less potent than mirtazapine | Considered pharmacologically inactive |

| Histamine H1 | High Affinity | Less potent than mirtazapine | Considered pharmacologically inactive |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Functional Activity

The functional activity of 8-hydroxymirtazapine at these receptors is also considered to be minimal. In vitro studies have demonstrated that N-desmethylmirtazapine is the only pharmacologically active metabolite of significance, although it is 5 to 10 times less potent than mirtazapine itself.[5] It is estimated to contribute only 3 to 6% to the net pharmacological activity of mirtazapine.[5] Given that 8-hydroxymirtazapine shows even lower affinity and activity, its contribution to the overall therapeutic effect is deemed negligible.

Pharmacokinetics and Brain Penetration

For a centrally acting drug or its metabolite to be therapeutically relevant, it must cross the blood-brain barrier (BBB) to reach its target receptors in the central nervous system. Mirtazapine readily crosses the BBB. Studies on N-desmethylmirtazapine also indicate its ability to penetrate the central nervous system.

While specific data on the BBB penetration of 8-hydroxymirtazapine is scarce, its increased polarity due to the hydroxyl group would likely hinder its passage across the lipophilic BBB compared to mirtazapine. Furthermore, 8-hydroxymirtazapine is extensively conjugated with glucuronic acid, forming 8-hydroxymirtazapine-glucuronide. This conjugation process significantly increases the water solubility of the molecule, further reducing its ability to cross the BBB and facilitating its renal excretion.

A study in Japanese psychiatric patients found that the plasma concentration of 8-hydroxymirtazapine was very low, whereas its glucuronidated form was present at approximately 60 times higher concentrations. This suggests that any formed 8-hydroxymirtazapine is rapidly converted into a more water-soluble, inactive conjugate that is readily eliminated.

Figure 2: Blood-brain barrier penetration of mirtazapine and its metabolites.

Experimental Protocols

To provide a framework for researchers investigating the pharmacology of mirtazapine and its metabolites, the following are generalized protocols for key experiments.

In Vitro Metabolism Studies

-

Objective: To determine the kinetic parameters of mirtazapine metabolism and identify the CYP450 enzymes involved.

-

Methodology:

-

Incubate varying concentrations of mirtazapine with human liver microsomes (HLMs) or specific recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2D6, CYP3A4).

-

Include a NADPH-generating system to support CYP450 activity.

-

After a defined incubation period at 37°C, quench the reaction with a suitable solvent (e.g., acetonitrile).

-

Analyze the formation of 8-hydroxymirtazapine, N-desmethylmirtazapine, and mirtazapine-N-oxide using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

-

To confirm the role of specific CYP enzymes, perform inhibition studies using known selective inhibitors for each isoenzyme (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4).

-

Receptor Binding Assays

-

Objective: To determine the binding affinities (Ki) of mirtazapine and its metabolites for various neurotransmitter receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., 5-HT2A, α2-adrenergic, H1 receptors).

-

Incubate the membrane homogenates with a specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]rauwolscine for α2-adrenergic, [3H]pyrilamine for H1).

-

Add increasing concentrations of the test compound (mirtazapine, 8-hydroxymirtazapine, or N-desmethylmirtazapine) to displace the radioligand.

-

After incubation, separate the bound from unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.

-

Conclusion: The Negligible Role of 8-Hydroxymirtazapine

Based on the available evidence, 8-hydroxymirtazapine, despite being a major metabolite of mirtazapine in terms of excreted quantity, does not significantly contribute to the therapeutic effects of the parent drug. Its pharmacological activity is considered negligible due to its low affinity for key neurotransmitter receptors and its rapid conversion to an inactive glucuronide conjugate, which limits its ability to penetrate the blood-brain barrier. The primary pharmacological activity of mirtazapine resides in the parent compound itself and, to a much lesser extent, in its N-desmethyl metabolite.

For researchers and drug development professionals, this understanding is crucial for several reasons. It focuses the attention on the parent drug's and N-desmethylmirtazapine's properties when considering drug-drug interactions, pharmacogenomic variations in CYP enzymes, and the development of new chemical entities with similar mechanisms of action. The case of 8-hydroxymirtazapine serves as an important reminder that the quantitative presence of a metabolite does not directly correlate with its pharmacological relevance.

References

-

Störmer, E., von Moltke, L. L., Shader, R. I., & Greenblatt, D. J. (2000). Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition, 28(10), 1168-1175. [Link]

-

Mirtazapine. (2024, January 8). In Wikipedia. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mirtazapine. Retrieved January 12, 2026, from [Link]

-

REMERON® (mirtazapine) Tablets [Prescribing Information]. (n.d.). U.S. Food and Drug Administration. [Link]

-

Fawver, J. N., & Ghaemi, S. N. (2011). Mirtazapine, and mirtazapine-like compounds as possible pharmacotherapy for substance abuse disorders: Evidence from the bench and the bedside. Progress in neuro-psychopharmacology & biological psychiatry, 35(4), 877–884. [Link]

-

de Boer, T. H. (1996). The pharmacologic profile of mirtazapine. The Journal of clinical psychiatry, 57 Suppl 4, 19–25. [Link]

-

Haddjeri, N., Blier, P., & de Montigny, C. (1996). The effects of mirtazapine on central noradrenergic and serotonergic neurotransmission. Journal of affective disorders, 38(2-3), 139–147. [Link]

-

Anttila, S. A., & Leinonen, E. V. (2001). A review of the pharmacological and clinical profile of mirtazapine. CNS drug reviews, 7(3), 249–264. [Link]

-

Kondori, I., et al. (2026). Mirtazapine Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences, 13(2), 448-468. [Link]

-

8-Hydroxymirtazapine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Lind, A. B., et al. (2009). Steady-state concentrations of mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine and their enantiomers in relation to cytochrome P450 2D6 genotype, age and smoking behaviour. Clinical pharmacokinetics, 48(1), 63–72. [Link]

-

Meineke, I., et al. (2006). Therapeutic drug monitoring of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide by enantioselective HPLC with fluorescence detection. Therapeutic drug monitoring, 28(6), 760–765. [Link]

-

Mirtazapine. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved January 12, 2026, from [Link]

-

Dr. Oracle. (2025, July 29). What are the indications, off-label uses, receptor binding profile, pharmacokinetics, pharmacodynamics, and potential interactions of mirtazapine?[Link]

-

Millan, M. J., et al. (2000). Mirtazapine enhances frontocortical dopaminergic and corticolimbic adrenergic, but not serotonergic, transmission by blockade of alpha2-adrenergic and serotonin2C receptors: a comparison with citalopram. European journal of neuroscience, 12(3), 1079–1095. [Link]

-

Kent, J. M. (2000). Mirtazapine: a novel antidepressant with noradrenergic and specific serotonergic effects. Primary care companion to the Journal of clinical psychiatry, 2(1), 13–18. [Link]

-

Mirtazapine Serotonin Antagonist Action Pathway. (2023, August 28). Small Molecule Pathway Database. [Link]

-

Davis, R., & Wilde, M. I. (1996). Mirtazapine. A review of its pharmacology and therapeutic potential in the management of depression. CNS drugs, 5(5), 389–402. [Link]

-

Rouini, M. R., et al. (2014). Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates. DARU journal of pharmaceutical sciences, 22(1), 13. [Link]

-

Gergs, U., et al. (2025). Mirtazapine is a functional antagonist at cardiac human H1-histamine receptors. Naunyn-Schmiedeberg's archives of pharmacology. [Link]

-

Tajima, K., et al. (2013). Histamine H₁ receptor occupancy by the new-generation antidepressants fluvoxamine and mirtazapine: a positron emission tomography study in healthy volunteers. Psychopharmacology, 229(1), 159–166. [Link]

-

Gillman, P. K. (2006). A systematic review of the serotonergic effects of mirtazapine in humans: implications for its dual action status. Human psychopharmacology, 21(2), 117–125. [Link]

-

Bymaster, F. P., et al. (2002). The 5-HT2C receptor and antipsychotic-induced weight gain. European journal of pharmacology, 450(2), 101–108. [Link]

-

Kroeze, W. K., et al. (2003). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. Neuropsychopharmacology, 28(3), 519–526. [Link]

-

Lin, S. H., et al. (2016). H1-histamine receptor affinity predicts weight gain with antidepressants. Expert opinion on drug safety, 15(9), 1177–1181. [Link]

-

Goldenberg, M. M. (1999). Mirtazapine: a new antidepressant. Clinical therapeutics, 21(3), 433–444. [Link]

-

de Boer, T., Nefkens, F., & van Helvoirt, A. (1994). The alpha 2-adrenoceptor antagonistic properties of mirtazapine and its enantiomers. European journal of pharmacology, 251(2-3), R1–R2. [Link]

-

de Boer, T. H., et al. (1988). The alpha 2-adrenoceptor antagonist Org 3770 (mirtazapine) enhances serotonin-mediated behavioural effects. European journal of pharmacology, 156(3), 399–406. [Link]

-

Lin, S. H., et al. (2014). Role of serotonin 5-HT2C and histamine H1 receptors in antipsychotic-induced diabetes: a pharmacoepidemiological-pharmacodynamic study in VigiBase. Psychopharmacology, 231(15), 2975–2984. [Link]

-

Patil, M. V., & Gaikwad, M. S. (2014). FUNCTIONAL CHARACTERIZATION OF 5-HT1A AND 5-HT2C RECEPTORS. Journal of Drug Delivery and Therapeutics, 4(5), 55-57. [Link]

-

Wacker, D., et al. (2023). Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR. bioRxiv. [Link]

-

Goldenberg, M. M. (1999). Mirtazapine: a new antidepressant for the treatment of depression. Clinical therapeutics, 21(7), 1117–1132. [Link]

-

Lin, S. H., et al. (2017). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of neurochemistry, 142(1), 39–59. [Link]

-

Lin, S. H., et al. (2014). Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. Australian and New Zealand journal of psychiatry, 48(12), 1097–1107. [Link]

-

Lin, S. H., et al. (1986). Antidepressants reduce whole-body norepinephrine turnover while enhancing 6-hydroxymelatonin output. Archives of general psychiatry, 43(11), 1049–1053. [Link]

-

Hernandez, M., et al. (2006). Effect of mirtazapine treatment on serotonin transporter in blood peripheral lymphocytes of major depression patients. International journal of immunopathology and pharmacology, 19(4), 795–802. [Link]

-

Wieronska, J. M., et al. (2015). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Molecules (Basel, Switzerland), 20(1), 128–163. [Link]

-

mirtazapine [Ligand Id: 7241] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Steady-State Concentrations of Mirtazapine, N-Desmethylmirtazapine, 8-Hydroxymirtazapine and their Enantiomers in Relation to Cytochrome P450 2D6 Genotype, Age and Smoking Behaviour. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of mirtazapine and its major metabolites. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Therapeutic Drug Monitoring of Mirtazapine, Desmethylmirtazapine, 8-Hydroxymirtazapine, and Mirtazapine-N-oxide by Enantioselective HPLC With Fluorescence Detection | Request PDF. Retrieved January 12, 2026, from [Link]

-

Hiemke, C., et al. (2025). Optimizing therapeutic drug monitoring of mirtazapine — applying therapeutic reference range, concentration–dose ratio/dose-related concentration, and metabolic ratio in a naturalistic setting. European Journal of Clinical Pharmacology. [Link]

Sources

- 1. Role of serotonin 5-HT2C and histamine H1 receptors in antipsychotic-induced diabetes: A pharmacoepidemiological-pharmacodynamic study in VigiBase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mirtazapine - Wikipedia [en.wikipedia.org]

- 3. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. jcbms.org [jcbms.org]

- 5. mirtazapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. 8-Hydroxylation and Glucuronidation of Mirtazapine in Japanese Psychiatric Patients: Significance of the Glucuronidation Pathway of 8-Hydroxy-Mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytochrome P450 2D6-Mediated Formation of 8-Hydroxymirtazapine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the enzymatic formation of 8-hydroxymirtazapine from its parent compound, mirtazapine, with a specific focus on the role of cytochrome P450 2D6 (CYP2D6). Mirtazapine, a widely prescribed tetracyclic antidepressant, undergoes extensive hepatic metabolism, and its 8-hydroxylation pathway is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, practical experimental protocols, and data interpretation guidelines. We will delve into the kinetics of this metabolic reaction, the influence of genetic polymorphisms in the CYP2D6 gene, and the analytical methodologies required for the precise quantification of both the substrate and its metabolite.

Introduction: The Clinical Significance of Mirtazapine Metabolism

Mirtazapine is a cornerstone in the management of major depressive disorder, valued for its unique noradrenergic and specific serotonergic activity. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate. The primary routes of mirtazapine metabolism include demethylation, N-oxidation, and hydroxylation. Among these, 8-hydroxylation, leading to the formation of 8-hydroxymirtazapine, is a major pathway. In vitro studies have unequivocally identified cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for this reaction, particularly at clinically relevant concentrations.[1][2][3] The activity of CYP2D6 is highly variable among individuals due to extensive genetic polymorphism, which can significantly impact mirtazapine plasma concentrations and, consequently, its therapeutic effects and adverse event profile.[4] Furthermore, co-administration of drugs that inhibit or induce CYP2D6 can lead to significant drug-drug interactions, altering mirtazapine clearance.[5][6] A thorough understanding of the CYP2D6-mediated 8-hydroxylation of mirtazapine is therefore paramount for optimizing its clinical use and for the development of safer and more effective therapeutic strategies.

The Enzymatic Machinery: Cytochrome P450 2D6

Cytochrome P450 2D6 is a member of the cytochrome P450 mixed-function oxidase system, primarily expressed in the liver. It is responsible for the metabolism of a vast array of xenobiotics, including approximately 25% of all clinically used drugs. The catalytic cycle of CYP2D6 involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate, in this case, mirtazapine, to form the hydroxylated metabolite.

Reaction Mechanism

The 8-hydroxylation of mirtazapine by CYP2D6 is a monooxygenation reaction. The proposed mechanism involves the binding of mirtazapine to the active site of the CYP2D6 enzyme, followed by a series of electron transfer steps from NADPH-cytochrome P450 reductase. This process generates a highly reactive iron-oxo species within the enzyme's heme center, which then abstracts a hydrogen atom from the 8th position of the mirtazapine molecule, followed by the rebound of a hydroxyl radical to form 8-hydroxymirtazapine.

In Vitro Methodologies for Studying 8-Hydroxymirtazapine Formation

To investigate the kinetics and mechanisms of 8-hydroxymirtazapine formation, two primary in vitro systems are employed: recombinant human CYP2D6 enzymes and human liver microsomes.

Recombinant Human CYP2D6 Assay

This system utilizes a purified, heterologously expressed CYP2D6 enzyme, allowing for the specific assessment of its catalytic activity without the interference of other drug-metabolizing enzymes.

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of mirtazapine in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).

-

Prepare a fresh NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 100 mM potassium phosphate buffer.

-

Dilute recombinant human CYP2D6 and NADPH-cytochrome P450 reductase to the desired concentration in 100 mM potassium phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, recombinant CYP2D6, NADPH-cytochrome P450 reductase, and the mirtazapine stock solution (ensure the final solvent concentration is less than 1%).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the reaction).

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

-

Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

-

Human Liver Microsomes (HLM) Assay

HLMs are subcellular fractions of the liver endoplasmic reticulum and contain a full complement of CYP enzymes. This system provides a more physiologically relevant model of hepatic metabolism.

-

Reagent Preparation:

-

Thaw cryopreserved pooled human liver microsomes on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of mirtazapine as described above.

-

Prepare a fresh NADPH regenerating system solution.

-

-

Incubation:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (typically at a final concentration of 0.2-1 mg/mL protein), and the mirtazapine stock solution.[7][8][9]

-

Pre-incubate the mixture at 37°C for 5 minutes.[9]

-

Initiate the reaction by adding the NADPH regenerating system.[7][8]

-

Incubate at 37°C for a specific duration (e.g., 30-60 minutes).[9]

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction and prepare the sample for analysis as described for the recombinant enzyme assay.[7]

-

Analytical Quantification: LC-MS/MS Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of mirtazapine and 8-hydroxymirtazapine in biological matrices.[10][11][12][13]

Sample Preparation

For plasma or serum samples, a protein precipitation or liquid-liquid extraction is typically employed to remove interfering substances.

Chromatographic and Mass Spectrometric Conditions

A validated LC-MS/MS method for the simultaneous determination of mirtazapine and 8-hydroxymirtazapine is crucial for accurate pharmacokinetic and metabolic studies.

| Parameter | Recommended Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Mirtazapine: e.g., m/z 266.2 -> 195.1; 8-Hydroxymirtazapine: e.g., m/z 282.2 -> 211.1 |

Enzyme Kinetics and Data Analysis

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are determined by incubating a fixed amount of enzyme with varying concentrations of mirtazapine. The formation of 8-hydroxymirtazapine is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

| Enzyme Source | Km (µM) | Vmax (nmol/mg/min) | Reference |

| Human Liver Microsomes | 136 (±44) | 0.46 (±0.30) | |

| Recombinant CYP2D6 | 9.3 (±3.3) | 40.9 (µmol/h/mg) |

The Impact of CYP2D6 Genetic Polymorphisms

The CYP2D6 gene is highly polymorphic, with over 100 known alleles. These genetic variations can lead to different enzyme activity levels, categorizing individuals into four main phenotypes:

-

Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a significantly reduced or absent enzyme activity.

-

Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele, or two reduced-function alleles.

-

Extensive Metabolizers (EMs): Have two fully functional alleles.

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, resulting in increased enzyme activity.

These polymorphisms have a significant impact on the pharmacokinetics of mirtazapine.[4] PMs and IMs generally exhibit higher plasma concentrations of mirtazapine, which may increase the risk of adverse effects. Conversely, UMs may have lower plasma concentrations, potentially leading to therapeutic failure.[4][14]

| Phenotype | Allele Examples | Expected Impact on Mirtazapine Clearance |

| Poor Metabolizer (PM) | 3, *4, *5, *6 | Decreased |

| Intermediate Metabolizer (IM) | 10, 41 | Moderately Decreased |

| Extensive Metabolizer (EM) | 1, 2 | Normal |

| Ultrarapid Metabolizer (UM) | 1xN, *2xN | Increased |

Drug-Drug Interactions

Given the central role of CYP2D6 in mirtazapine's 8-hydroxylation, co-administration with drugs that are inhibitors or inducers of this enzyme can lead to clinically significant interactions.[5][6]

-

CYP2D6 Inhibitors: Strong inhibitors such as bupropion, fluoxetine, and paroxetine can decrease the clearance of mirtazapine, leading to elevated plasma concentrations and an increased risk of adverse effects.[5]

-

CYP2D6 Inducers: While less common, inducers of CYP2D6 could potentially increase the metabolism of mirtazapine, leading to lower plasma concentrations and reduced efficacy.

Conclusion and Future Directions

The 8-hydroxylation of mirtazapine, predominantly mediated by CYP2D6, is a critical pathway influencing its clinical pharmacology. A thorough understanding of the kinetics, the impact of genetic variability, and the potential for drug-drug interactions is essential for the safe and effective use of this important antidepressant. The in vitro and analytical methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuances of mirtazapine metabolism. Future research should continue to explore the clinical implications of CYP2D6 genotype on mirtazapine response and tolerability, paving the way for personalized medicine approaches in the treatment of depression.

References

-

Anttila, S. A., & Leinonen, E. V. (2001). A review of the pharmacological and clinical profile of mirtazapine. CNS drug reviews, 7(3), 249–264. [Link]

-

Spina, E., & de Leon, J. (2015). A review of significant pharmacokinetic drug interactions with antidepressants and their management. Journal of clinical psychopharmacology, 35(3), 299–309. [Link]

-

Stormer, E., von Moltke, L. L., Shader, R. I., & Greenblatt, D. J. (2000). Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4. Drug metabolism and disposition, 28(10), 1158–1165. [Link]

- Dahl, M. L., Voortman, G., Alm, C., Elwin, C. E., & Sjöqvist, F. (1997). In vitro and in vivo studies on the metabolism of mirtazapine. European journal of clinical pharmacology, 51(6), 483–488.

-

Chorilli, M., Bonfilio, R., Louvandini, C., Gonçalves, F., & Salgado, H. (2011). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. American Journal of Analytical Chemistry, 2(6), 650-657. [Link]

-

Kirchheiner, J., Nickchen, K., Bauer, M., Wong, M. L., & Roots, I. (2004). Impact of the CYP2D6 ultrarapid metabolizer genotype on mirtazapine pharmacokinetics and adverse events in healthy volunteers. Journal of clinical psychopharmacology, 24(6), 647–653. [Link]

-

McLaughlin, L. A., Fadda, E., & Sherwin, C. M. (2001). In vitro metabolism of mirtazapine enantiomers by human cytochrome P450 enzymes. Human Psychopharmacology: Clinical and Experimental, 16(7), 541-544. [Link]

-

Zastrozhin, M. S., Grishina, E. A., Sychev, D. A., & Smirnov, V. V. (2019). Effects of CYP2D6 activity on the efficacy and safety of mirtazapine in patients with depressive disorders and comorbid alcohol use disorder. Canadian Journal of Physiology and Pharmacology, 97(8), 756-762. [Link]

-

Wikipedia contributors. (2024, January 8). Mirtazapine. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

Borges, N. C., Barrientos-Astigarraga, R. E., Sverdloff, C. E., Donato, J. L., Moreno, P., Felix, L., ... & Moreno, R. A. (2012). A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study. Biomedical chromatography, 26(11), 1399–1407. [Link]

- Mandrioli, R., Mercolini, L., Ghedini, N., Bartoletti, C., Fanali, S., & Raggi, M. A. (2006). Determination of the antidepressant mirtazapine and its two main metabolites in human plasma by liquid chromatography with fluorescence detection. Analytica chimica acta, 556(2), 281–288.

-

ClinPGx. (n.d.). Summary annotation for CYP2D61, CYP2D61xN, CYP2D63, CYP2D64, CYP2D65, CYP2D66; mirtazapine (level 2A Metabolism/PK). Retrieved January 12, 2026, from [Link]

- Shams, M. E., Hiemke, C., & Hartter, S. (2004). Therapeutic drug monitoring of the antidepressant mirtazapine and its N-demethylated metabolite in human serum. Therapeutic drug monitoring, 26(1), 78–84.

- Brockmöller, J., Meineke, I., & Kirchheiner, J. (2007). Pharmacokinetics of mirtazapine: enantioselective effects of the CYP2D6 ultra rapid metabolizer genotype and correlation with adverse effects. Clinical pharmacology and therapeutics, 81(5), 699–707.

- Nemeroff, C. B., DeVane, C. L., & Pollock, B. G. (1996). Newer antidepressants and the cytochrome P450 system.

-

BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved January 12, 2026, from [Link]

-

InVitroCYP. (n.d.). INVITROCYP H-Class Human Liver Microsomes. Retrieved January 12, 2026, from [Link]

-

Zhang, Y., Zhang, W. F., Xu, D. Q., Qin, S. Y., Yang, S. Y., & Qiao, J. (2024). Analysis of In Vitro Mirtazapine Metabolites in Human Liver Microsomes by LC-HRMS. Fa yi xue za zhi, 40(6), 569–574. [Link]

-

Amini, A., Soltani, S., & Rouini, M. R. (2014). A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma. Iranian journal of pharmaceutical research : IJPR, 13(3), 891–900. [Link]

-

Yasui-Furukori, N., Saito, M., Nakagami, T., Uno, T., & Kaneko, S. (2019). 8-Hydroxylation and Glucuronidation of Mirtazapine in Japanese Psychiatric Patients. Pharmacopsychiatry, 52(5), 232–237. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Mirtazapine (Remeron) Drug Interactions / Pharmacokinetics -- Neurotransmitter.net [neurotransmitter.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Impact of the CYP2D6 ultrarapid metabolizer genotype on mirtazapine pharmacokinetics and adverse events in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mirtazapine - Wikipedia [en.wikipedia.org]

- 6. A review of significant pharmacokinetic drug interactions with antidepressants and their management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. oyc.co.jp [oyc.co.jp]

- 9. veritastk.co.jp [veritastk.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. scirp.org [scirp.org]

- 12. scirp.org [scirp.org]

- 13. A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The In Vitro Metabolism of Mirtazapine to 8-Hydroxymirtazapine: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide for Drug Development Professionals

Introduction

Mirtazapine is an atypical tetracyclic antidepressant that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] Its clinical efficacy is well-established, but a thorough understanding of its metabolic fate is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring regulatory compliance.[1][3] Mirtazapine is extensively metabolized in the liver, with the primary oxidative pathways being 8-hydroxylation, N-demethylation, and N-oxidation.[4][5] The formation of 8-hydroxymirtazapine (8-OHM) is the major metabolic pathway in humans, accounting for approximately 40% of the excreted dose.[4]

This technical guide provides a detailed exploration of the in vitro methodologies used to characterize the enzymatic conversion of mirtazapine to 8-hydroxymirtazapine. We will delve into the specific cytochrome P450 (CYP) enzymes responsible, the kinetic parameters governing the reaction, and the self-validating experimental protocols required to generate robust and reliable data for drug development programs.

Section 1: The Enzymatic Landscape of Mirtazapine 8-Hydroxylation

The biotransformation of mirtazapine into its 8-hydroxy metabolite is a prime example of multi-enzyme catalysis, where the contribution of specific enzymes is highly dependent on the substrate concentration. In vitro studies using human liver microsomes (HLM) and recombinant cDNA-expressed enzymes have definitively identified the key players in this metabolic pathway.[4][5][6]

Primary Catalysts: CYP2D6 and CYP1A2

The 8-hydroxylation of mirtazapine is predominantly mediated by two cytochrome P450 enzymes: CYP2D6 and CYP1A2 .[5][7] Their relative contributions are not static but shift with varying concentrations of mirtazapine, a crucial insight for extrapolating in vitro data to in vivo scenarios.

-

At low, clinically relevant concentrations (approximating 2 µM, the anticipated in vivo liver concentration), CYP2D6 is the dominant enzyme , responsible for an estimated 65% of 8-hydroxymirtazapine formation.[4][8][9] This has significant clinical implications due to the well-known genetic polymorphism of CYP2D6, which can lead to pronounced differences in metabolism among patients classified as poor, extensive, or ultrarapid metabolizers.[10][11]

-

At higher substrate concentrations (e.g., 250 µM), the contribution of CYP1A2 becomes more prominent , increasing to approximately 50%, while the role of CYP2D6 decreases to about 20%.[4][8][9]

This concentration-dependent shift is a critical finding, demonstrating that single-point experiments can be misleading. A full kinetic characterization is necessary to understand the metabolic profile across a range of potential exposures.

Minor Contributing Enzymes

While CYP2D6 and CYP1A2 are the principal drivers, other enzymes like CYP3A4 and CYP2C9 have been shown to contribute to 8-hydroxylation, albeit to a lesser extent and typically only at higher substrate concentrations.[4] CYP3A4 is more significantly involved in the parallel pathways of N-demethylation and N-oxidation of mirtazapine.[4][5][7] The involvement of multiple enzymes can serve as a protective mechanism, preventing large alterations in overall drug clearance if one pathway is inhibited or compromised due to genetic factors.[4][8]

Metabolic Pathway Overview

The primary oxidative fates of mirtazapine are illustrated below. While 8-hydroxylation is the focus of this guide, understanding the competing pathways for N-desmethylmirtazapine (an active metabolite) and mirtazapine-N-oxide is essential for a complete metabolic picture.[4]

Caption: Generalized workflow for in vitro metabolism studies.

Protocol: Reaction Phenotyping using Human Liver Microsomes (HLM)

Causality: HLM contains a full complement of CYP enzymes at physiological ratios, making it the gold standard for initial reaction phenotyping. This experiment identifies which enzymes are likely involved by observing metabolism in a complex, relevant biological matrix.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Pooled Human Liver Microsomes (final concentration 0.2-0.5 mg/mL).

-

Mirtazapine stock solution (in methanol or DMSO).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

-

Phosphate buffer (100 mM, pH 7.4).

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

-

-

Incubation Setup (in triplicate):

-

Add buffer, HLM, and mirtazapine (at both a low, ~2 µM, and high, ~250 µM, concentration to observe kinetic shifts) to a microcentrifuge tube.

-

Include a "-NADPH" control tube (replace regenerating system with buffer) to confirm metabolism is NADPH-dependent and not due to chemical degradation.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiate Reaction:

-

Add the NADPH regenerating system to start the reaction. Total incubation volume is typically 200-500 µL.

-

-

Incubate:

-